REACTION_CXSMILES
|
O.[CH2:2]([O:4][C:5]([C:7]1[C:16]([Cl:17])=[CH:15][C:14]2[C:9](=[C:10]([C:18]#N)[CH:11]=[CH:12][CH:13]=2)[CH:8]=1)=[O:6])[CH3:3].CC(O)=[O:22]>[Ni].N1C=CC=CC=1>[CH2:2]([O:4][C:5]([C:7]1[C:16]([Cl:17])=[CH:15][C:14]2[C:9](=[C:10]([CH:18]=[O:22])[CH:11]=[CH:12][CH:13]=2)[CH:8]=1)=[O:6])[CH3:3]
|
Name
|
NaH2PO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC2=C(C=CC=C2C=C1Cl)C#N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtering off the Raney nickel catalyst
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
After extraction with EtOAc (2×400 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified via flash chromatography (gradient of hexane/EtOAc 100:0 to 90:10)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC2=C(C=CC=C2C=C1Cl)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |